molecular formula C14H21N3O2 B8575505 Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

Cat. No.: B8575505
M. Wt: 263.34 g/mol
InChI Key: FJEUSLMSVOFCDS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with a phenyl group bearing an aminomethyl moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-(aminomethyl)phenylpiperazine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.

    Substitution: Nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminomethyl group can form hydrogen bonds with the active site of the target, while the piperazine ring provides structural rigidity and enhances binding affinity. The ethyl ester group may also play a role in modulating the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Ethyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

    Ethyl 4-amino-1-piperidinecarboxylate: Similar in structure but lacks the phenyl group, which may affect its pharmacological profile.

    4-(N-Boc-amino)piperidine: Contains a Boc-protected amino group, making it more suitable for certain synthetic applications.

    1-Carbethoxy-4-aminopiperidine: Similar to this compound but with different substitution patterns on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

ethyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-2-19-14(18)17-9-7-16(8-10-17)13-5-3-12(11-15)4-6-13/h3-6H,2,7-11,15H2,1H3

InChI Key

FJEUSLMSVOFCDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of ethyl-4-(4-cyanophenyl)-1-piperazine carboxylate (10 g), sodium borohydride (3.4 g), and tetrahydrofuran (50 mL) was added a mixture of iodine (9.8 g) and tetrahydrofuran (50 mL) under a nitrogen gas flow while ice-cooling, followed by stirring at the same temperature for 1 hour, and then further heating and refluxing for 3 hours. The reaction solution was ice-cooled and a 6 M hydrochloric acid solution was added thereto to adjust the pH to 1. The reaction solution was stirred at 70° C. for 30 minutes. After leaving to be cooled, sodium hydroxide was added thereto to adjust the pH to 10, followed by extraction with ethyl acetate. The extracts were washed with saturated brine, the organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was made into powder using tetrahydrofuran, ethyl acetate, and diisopropyl ether, to obtain ethyl-4-[4-(aminomethyl)phenyl]-1-piperazine carboxylate (5.2 g).
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10 g
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reactant
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3.4 g
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50 mL
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9.8 g
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reactant
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50 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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0 (± 1) mol
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